molecular formula C12H14N2O B106648 1-Butylquinazolin-4(1H)-one CAS No. 16347-94-7

1-Butylquinazolin-4(1H)-one

Cat. No. B106648
CAS RN: 16347-94-7
M. Wt: 202.25 g/mol
InChI Key: XEVUOWUIRWUKFT-UHFFFAOYSA-N
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Description

1-Butylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family. It has been studied extensively due to its potential applications in medicinal chemistry. The compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism Of Action

The mechanism of action of 1-Butylquinazolin-4(1H)-one is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. The anti-inflammatory and anti-microbial properties of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and the growth of microorganisms.

Biochemical And Physiological Effects

1-Butylquinazolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II and protein kinase C. The anti-inflammatory and anti-microbial properties of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and the growth of microorganisms.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Butylquinazolin-4(1H)-one in lab experiments is its potential as a lead compound for the development of new anti-cancer, anti-inflammatory, and anti-microbial drugs. The compound has been found to exhibit potent biological activities, making it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

For the study of 1-Butylquinazolin-4(1H)-one include the development of more efficient synthesis methods to improve the yield and purity of the compound. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. In addition, the development of new derivatives of the compound with improved biological activities and pharmacokinetic properties is an important area of future research.

Synthesis Methods

1-Butylquinazolin-4(1H)-one can be synthesized by various methods, including the reaction of anthranilic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of anthranilic acid with butyl isocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization.

Scientific Research Applications

1-Butylquinazolin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit anti-inflammatory and anti-microbial properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

properties

CAS RN

16347-94-7

Product Name

1-Butylquinazolin-4(1H)-one

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-butylquinazolin-4-one

InChI

InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-12(15)10-6-4-5-7-11(10)14/h4-7,9H,2-3,8H2,1H3

InChI Key

XEVUOWUIRWUKFT-UHFFFAOYSA-N

SMILES

CCCCN1C=NC(=O)C2=CC=CC=C21

Canonical SMILES

CCCCN1C=NC(=O)C2=CC=CC=C21

Other CAS RN

16347-94-7

synonyms

1-Butylquinazolin-4(1H)-one

Origin of Product

United States

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